1-t-Butyl-benzoimidazole-5-carboxylic acid
Overview
Description
1-t-Butyl-benzoimidazole-5-carboxylic acid is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.26 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-t-Butyl-benzoimidazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions . Another method includes the use of HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent to promote the formation of the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-t-Butyl-benzoimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The benzimidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon (Pd/C).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can produce alcohols or amines .
Scientific Research Applications
1-t-Butyl-benzoimidazole-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-t-Butyl-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit enzymes and proteins involved in various biological processes. For example, they can inhibit tubulin polymerization, leading to the disruption of microtubule dynamics, which is crucial for cell division . This mechanism is particularly relevant in the context of anticancer activity.
Comparison with Similar Compounds
1-t-Butyl-benzoimidazole-6-carboxylic acid: Another derivative with a similar structure but different positional isomerism.
5-Benzimidazolecarboxylic acid: A simpler benzimidazole derivative lacking the tert-butyl group.
Uniqueness: 1-t-Butyl-benzoimidazole-5-carboxylic acid is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
1-tert-butylbenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)14-7-13-9-6-8(11(15)16)4-5-10(9)14/h4-7H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOOAHYUSUSXLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656195 | |
Record name | 1-tert-Butyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153985-64-8 | |
Record name | 1-tert-Butyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30656195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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